molecular formula C14H12ClNO4S B3338318 5-Benzoylamino-2-methoxybenzenesulfonyl chloride CAS No. 886496-50-0

5-Benzoylamino-2-methoxybenzenesulfonyl chloride

Cat. No.: B3338318
CAS No.: 886496-50-0
M. Wt: 325.8 g/mol
InChI Key: VAUJRQAIEKQWGV-UHFFFAOYSA-N
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Description

5-Benzoylamino-2-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C14H12ClNO4S and a molecular weight of 325.77 g/mol. It is used primarily in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoylamino-2-methoxybenzenesulfonyl chloride typically involves the reaction of 5-amino-2-methoxybenzenesulfonyl chloride with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories for biochemical applications. The process involves standard organic synthesis techniques and purification methods to ensure the compound’s purity and stability .

Chemical Reactions Analysis

Types of Reactions

5-Benzoylamino-2-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

    Hydrolysis Products: The primary products of hydrolysis are the corresponding sulfonic acid and hydrochloric acid.

Scientific Research Applications

5-Benzoylamino-2-methoxybenzenesulfonyl chloride is utilized in several scientific research applications, including:

    Proteomics Research: It is used as a biochemical reagent in the study of proteins and their functions.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Research:

Mechanism of Action

The mechanism of action of 5-Benzoylamino-2-methoxybenzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various biochemical assays and synthetic applications .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methoxybenzenesulfonyl chloride: A precursor in the synthesis of 5-Benzoylamino-2-methoxybenzenesulfonyl chloride.

    Benzoyl Chloride: Used in the synthesis of the compound.

Uniqueness

This compound is unique due to its specific reactivity profile and applications in proteomics research. Its ability to form stable covalent bonds with nucleophiles makes it a valuable tool in biochemical studies .

Properties

IUPAC Name

5-benzamido-2-methoxybenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c1-20-12-8-7-11(9-13(12)21(15,18)19)16-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUJRQAIEKQWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501227410
Record name 5-(Benzoylamino)-2-methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501227410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886496-50-0
Record name 5-(Benzoylamino)-2-methoxybenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886496-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Benzoylamino)-2-methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501227410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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